Product packaging for 2-(2-Butenyl)phenol(Cat. No.:CAS No. 18448-88-9)

2-(2-Butenyl)phenol

Cat. No.: B107051
CAS No.: 18448-88-9
M. Wt: 148.2 g/mol
InChI Key: VOYINLLVQMIKBT-NSCUHMNNSA-N
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Description

2-(2-Butenyl)phenol is a phenol derivative featuring an olefinic side chain, making it a valuable substrate in synthetic organic chemistry for the construction of oxygen-containing heterocyclic frameworks. Its primary research value lies in its susceptibility to intramolecular cyclization reactions catalyzed by metals such as copper (Cu(OTf)2) or silver (AgOTf) . This efficient transformation enables access to privileged structures like 2,3-dihydrobenzofuran, 3,4-dihydro-2H-1-benzopyran, and related systems, which are core motifs found in numerous biologically active natural products and pharmaceuticals . The compound serves as a versatile building block for method development in catalysis, allowing researchers to explore novel synthetic pathways and reaction conditions. Investigations into the cyclization of such phenol derivatives contribute significantly to advancing greener and more atom-economical synthetic strategies for complex molecule assembly . Furthermore, beyond its direct cyclization utility, the molecule's structure presents opportunities for further functionalization, making it a flexible intermediate for preparing more complex, target-oriented chemical entities in medicinal and bioorganic chemistry research. Its applications extend to the development of epoxy polymers, where structurally similar phenols are utilized to create polyepoxides with advantageous properties like low viscosity and high reactivity with curing agents . This product is intended for use in a controlled laboratory research setting by qualified personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B107051 2-(2-Butenyl)phenol CAS No. 18448-88-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18448-88-9

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

2-[(E)-but-2-enyl]phenol

InChI

InChI=1S/C10H12O/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8,11H,6H2,1H3/b3-2+

InChI Key

VOYINLLVQMIKBT-NSCUHMNNSA-N

SMILES

CC=CCC1=CC=CC=C1O

Isomeric SMILES

C/C=C/CC1=CC=CC=C1O

Canonical SMILES

CC=CCC1=CC=CC=C1O

Synonyms

Nsc19677

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 2 Butenyl Phenol Transformations

Cyclization Reactions

Cyclization reactions of 2-(2-butenyl)phenol are pivotal in the synthesis of chromenes and benzofurans, which are common motifs in biologically active compounds. The regioselectivity and stereoselectivity of these reactions are influenced by the choice of catalysts and reaction conditions.

Palladium(II) catalysts are effective in promoting the intramolecular cyclization of 2-(alkenyl)phenols. The reaction of this compound with palladium(II) salts can lead to the formation of both five-membered (benzofuran) and six-membered (chromene) ring systems. oup.comacs.orgtandfonline.com The regioselectivity of this transformation is highly dependent on the nature of the palladium catalyst and the reaction conditions. oup.comcapes.gov.br

The mechanism generally involves an oxypalladation step, where the phenolic oxygen attacks the palladium-coordinated double bond. oup.commdma.ch The regioselectivity is influenced by factors such as the anionic ligands on the palladium center. For instance, the use of palladium chloride often favors the formation of six-membered chromene derivatives, while other palladium salts might lead to a higher proportion of five-membered benzofuran (B130515) products. mdma.ch The addition of sodium carboxylates can also alter the regioselectivity, with electron-releasing substituents on the carboxylate favoring the formation of five-membered rings, and electron-withdrawing groups promoting the formation of six-membered rings. oup.comcapes.gov.br This is attributed to the alteration of the reactive Pd(II) species. oup.comcapes.gov.br

In some cases, the initially formed cyclization product can undergo further reactions. For example, the palladium(II)-catalyzed cyclization of 2-(trans-2-butenyl)phenol can yield 2-vinyl-2,3-dihydrobenzofuran. oup.com This product can then be subjected to further palladium-catalyzed reactions with nucleophiles to functionalize the methyl group of the original butenyl side chain. oup.com

Regioselectivity of Palladium(II)-Induced Cyclization of 2-(3-Methyl-2-butenyl)phenol oup.comcapes.gov.br
ReactantCatalyst/AdditiveMajor Product(s)Minor Product(s)
2-(3-Methyl-2-butenyl)phenolPdCl₂2,2-Dimethylchromene (six-membered)2-Isopropylbenzofuran, 2-Isopropenyl-2,3-dihydrobenzofuran (five-membered)
2-(3-Methyl-2-butenyl)phenolPdCl₂ + Sodium carboxylates with electron-releasing groupsNearly equal amounts of five and six-membered products
2-(3-Methyl-2-butenyl)phenolPdCl₂ + Sodium carboxylates with electron-withdrawing groupsPredominantly six-membered products

Halocyclization is a powerful method for the synthesis of halogenated heterocycles. nih.govsemanticscholar.org In the case of this compound, iodine-mediated cyclization can be employed to produce iodo-substituted chromenes and benzofurans. semanticscholar.orgmdpi.com The reaction mechanism involves the electrophilic attack of an iodine species on the carbon-carbon double bond of the butenyl side chain. acs.org This initial step forms a cyclic iodonium (B1229267) ion intermediate. acs.orgrsc.org The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to close the ring.

The combination of molecular iodine (I₂) with a Lewis acid, such as tin(IV) chloride (SnCl₄), is an effective system for promoting this cyclization. semanticscholar.orgmdpi.com The Lewis acid activates the iodine, enhancing its electrophilicity. The iodoenolcyclization of this compound with an I₂-SnCl₄ mixture in dichloromethane (B109758) has been reported to afford 3-iodo-2-methylbenzopyran in excellent yield. semanticscholar.orgmdpi.com This outcome indicates a 6-endo-trig cyclization pathway.

The regioselectivity of the cyclization (formation of a five- or six-membered ring) can be influenced by the substitution pattern of the alkenylphenol. nih.govsemanticscholar.org For instance, the cyclization of 2-allylphenol (B1664045) under similar conditions yields a 2-iodomethyl-2,3-dihydrobenzofuran, a five-membered ring product resulting from a 5-exo-trig cyclization. nih.govsemanticscholar.org

Iodine-SnCl₄ Mediated Cyclization of 2-Alkenylphenols semanticscholar.orgmdpi.com
ReactantReagentProductYield
This compoundI₂/SnCl₄ in CH₂Cl₂3-Iodo-2-methylbenzopyran90%
2-AllylphenolI₂/SnCl₄ in CH₂Cl₂2-Iodomethyl-2,3-dihydrobenzofuranNot specified

The development of enantioselective intramolecular cyclization reactions of this compound and related alkenylphenols is crucial for the synthesis of optically active heterocyclic compounds. nii.ac.jpjst.go.jp These reactions typically employ chiral catalysts to control the stereochemical outcome.

Palladium(II) complexes with chiral ligands have been extensively studied for asymmetric Wacker-type cyclizations. nii.ac.jpmdpi.com For example, the use of chiral bis(oxazoline) ligands, such as (S,S)-boxax, in combination with a palladium(II) source can catalyze the asymmetric cyclization of 2-(alkenyl)phenols to afford chiral dihydrobenzofurans with high enantioselectivity. nii.ac.jpthieme-connect.com The mechanism involves the formation of a chiral palladium(II) catalyst that coordinates to the alkene. The subsequent nucleophilic attack of the phenolic oxygen occurs in a stereocontrolled manner, directed by the chiral ligand environment. oup.commdma.ch

Another approach to enantioselective cyclization involves the use of chiral amidophosphate catalysts in halo-oxycyclizations. nih.govacs.org These catalysts can activate halogenating agents and induce enantioselectivity in the formation of chiral halogenated chromans from 2-alkenylphenols. nih.govacs.org The Lewis basicity of the catalyst plays a significant role in both the reactivity and the enantioselectivity of the transformation. acs.org

Titanium(IV) complexes have also been explored for the asymmetric cyclization of this compound, leading to the formation of (2S,1′R)-(−)-2-(1-hydroxyethyl)-2,3-dihydrobenzofuran, albeit with moderate enantiomeric excess. capes.gov.br

Enantioselective Cyclization of 2-Alkenylphenols
ReactantCatalyst SystemProductEnantiomeric Excess (ee)Reference
2-(2,3-dimethyl-2-butenyl)phenolPd(OCOCF₃)₂ / (S,S)-boxax(S)-(-)-2-Methyl-2-isopropenyl-2,3-dihydrobenzofuran96% nii.ac.jp
This compoundTitanium(IV) complex(2S,1′R)-(−)-2-(1-Hydroxyethyl)-2,3-dihydrobenzofuran29% capes.gov.br
(E)-2-(2-Methyl-2-butenyl)phenolCationic palladium / (S)-2,2′-bis(4,4-dimethyloxazol-2-yl)-3,3′-bis(methoxycarbonyl)-1,1′-binaphthyl(S)-2-Ethenyl-2-methyl-2,3-dihydrobenzofuran96% nih.gov

The stereo- and regiochemical outcomes of the cyclization of this compound are determined by a combination of factors, including the catalyst, reagents, and substrate structure. oup.comnih.govsemanticscholar.orgmdpi.comnumberanalytics.com

As previously discussed, the regioselectivity between the formation of five-membered benzofuran rings and six-membered chromene rings in palladium-catalyzed reactions is highly dependent on the reaction conditions. oup.comcapes.gov.br The choice of palladium salt and the presence of additives like sodium carboxylates can steer the reaction towards one regioisomer over the other. oup.comcapes.gov.br

In halogen-mediated cyclizations, the regioselectivity is often governed by Baldwin's rules for ring closure. nih.govsemanticscholar.org For this compound, the observed formation of a six-membered ring (3-iodo-2-methylbenzopyran) via a 6-endo-trig cyclization with I₂-SnCl₄ is noteworthy. semanticscholar.orgmdpi.com In contrast, 2-allylphenol undergoes a 5-exo-trig cyclization to give a five-membered ring. semanticscholar.org

The stereochemistry of the cyclization is particularly relevant in enantioselective reactions. The use of chiral ligands in palladium catalysis, for instance, creates a chiral environment around the metal center, which directs the facial selectivity of the nucleophilic attack of the phenol (B47542) on the coordinated alkene. oup.commdpi.com This results in the formation of one enantiomer of the product in excess. The structure of the chiral ligand is critical; for example, di-µ-acetato-bis[(3,2,10-η-cis-4-acetoxypinene)palladium(II)] and the parent di-µ-acetato-bis[(3,2,10-η-pinene)palladium(II)] can produce opposite enantiomers of the cyclized product. oup.com

Intramolecular Cyclization Pathways of this compound

Halogen-Mediated Cyclization Mechanisms (e.g., Iodine-SnCl4)

Rearrangement Reactions

Information specifically on rearrangement reactions of this compound, distinct from cyclization pathways, was not prominently available in the searched literature. The primary focus of the reactivity studies on this compound appears to be its intramolecular cyclization to form heterocyclic systems.

Sigmatropic Rearrangements Involving the Butenyl Chain (e.g., Claisen Rearrangement)

The Claisen rearrangement is a significant organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that aromatic allyl ethers undergo. When heated, an allyl aryl ether rearranges to form an o-allylphenol. libretexts.org This intramolecular process involves a concerted mechanism where a new carbon-carbon bond forms between the C3 of the allyl group and the ortho position of the benzene (B151609) ring, concurrent with the cleavage of the ether's carbon-oxygen bond. libretexts.org This rearrangement proceeds through a six-membered, cyclic transition state. libretexts.org

The initial product of this rearrangement is a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate, which then rapidly undergoes a proton shift to restore the aromaticity of the ring, yielding the o-allylphenol product. libretexts.org In the specific case of this compound, which is already an ortho-substituted phenol, the analogous rearrangement would typically start from its corresponding aryl ether, 2-butenyl phenyl ether. careerendeavour.comvaia.com The thermal rearrangement of 2-butenyl phenyl ether leads to the formation of 2-(1-methyl-2-propenyl)phenol. careerendeavour.com

If both ortho positions on the aromatic ring are substituted, the allyl group, after the initial Claisen rearrangement to the ortho position, can undergo a subsequent Cope rearrangement to the para-position before tautomerization to the stable phenol occurs. organic-chemistry.org

Mechanistic Aspects of Pericyclic Transformations

The Claisen rearrangement is classified as a pericyclic reaction, specifically a organic-chemistry.orgorganic-chemistry.org-sigmatropic shift. nrochemistry.com These reactions are characterized by a concerted mechanism that proceeds through a cyclic transition state. nrochemistry.comwikipedia.org The reaction is typically thermally induced and does not require a catalyst, although reaction rates can be influenced by the solvent. organic-chemistry.orgunacademy.com Polar solvents, for instance, tend to accelerate the Claisen rearrangement. unacademy.com

The stereochemistry of the transition state is a key aspect of the mechanism. The reaction preferentially proceeds through a chair-like transition state, which can lead to high stereoselectivity when chiral starting materials are used. organic-chemistry.org A boat-like transition state is also possible but can result in the formation of side products. organic-chemistry.org The Woodward–Hoffmann rules for pericyclic reactions predict a suprafacial, stereospecific pathway for the Claisen rearrangement. wikipedia.org

Evidence for the intramolecular nature of the Claisen rearrangement comes from crossover experiments, which have shown that the process is not intermolecular. wikipedia.org Isotopic labeling studies have further elucidated the mechanism. For example, when an allyl group labeled with ¹⁴C at the terminal carbon (C3) is used, the resulting o-allylphenol has the labeled carbon directly attached to the aromatic ring, confirming the predicted bond formations and breakages. libretexts.org

Sigmatropic rearrangements are a broader class of pericyclic reactions that involve the migration of a σ-bond across a π-system. pressbooks.publibretexts.org They are classified by bracketed numbers, [i,j], which denote the number of atoms over which the σ-bond migrates on each fragment. libretexts.org The Claisen rearrangement is thus a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. nrochemistry.com

Oxidative Transformations and Pathways

The oxidative dearomatization of phenols is a powerful transformation that converts planar, aromatic phenols into non-aromatic, three-dimensional cyclohexadienones. nih.govresearchgate.net This process can introduce significant molecular complexity and create stereocenters. nih.gov For phenolic substrates like this compound, this reaction offers a route to highly functionalized cyclic structures.

One common method for achieving oxidative dearomatization is through the use of hypervalent iodine reagents, such as lead tetraacetate. researchgate.netresearchgate.net The Wessely oxidation, for example, utilizes lead tetraacetate to convert o-(3-alkenyl)phenols into 6-acetoxy-6-(3-alkenyl)-2,4-cyclohexadien-1-ones. researchgate.net This transformation effectively dearomatizes the phenolic ring while adding an acetoxy group.

Biocatalytic methods have also emerged as a selective means for the oxidative dearomatization of phenols. nih.govthieme.de Enzymes, particularly those found in natural product biosynthetic pathways, can catalyze the formation of ortho-quinol products with high site- and stereoselectivity. nih.gov These enzymatic approaches offer an advantage over some chemical methods that may lack selectivity. thieme.de

The choice of oxidant and reaction conditions is crucial in directing the outcome of the dearomatization. Reagents like diacetoxy iodobenzene (B50100) (PhI(OAc)₂) and bis(trifluoroacetoxy) iodobenzene (PhI(OCOCF₃)₂) are also effective for these transformations. researchgate.net The mechanism of oxidation with hypervalent iodine reagents is believed to contribute to the high selectivity observed for ortho versus para oxidation. thieme-connect.de

The oxidative dearomatization of 2-(alkenyl)phenols leads to the formation of various oxidized derivatives. For instance, the Wessely oxidation of o-(3-butenyl)phenols with lead tetraacetate yields 2,4-cyclohexadienone (B14708032) derivatives. researchgate.netresearchgate.net These intermediates can then undergo further reactions, such as intramolecular Diels-Alder reactions, to form complex polycyclic structures like isotwist-8-en-2-ones. researchgate.net

Palladium-catalyzed oxidative cyclization, often referred to as a Wacker-type reaction, is another important pathway for the transformation of 2-(2-butenyl)phenols. nih.govacs.org This reaction can lead to the formation of heterocyclic compounds such as 2-vinyl-2,3-dihydrobenzofurans. oup.com Asymmetric versions of this cyclization have been developed using chiral palladium catalysts. acs.orgoup.com

The table below summarizes some of the oxidized derivatives that can be formed from this compound and related compounds.

Starting MaterialReagent/ReactionProduct(s)
o-(3-Butenyl)phenolsLead tetraacetate (Wessely oxidation)2,4-Cyclohexadienone derivatives, 3-acetoxyisotwist-8-en-2-ones
2-(trans-2-Butenyl)phenolsPalladium(II) catalyst (Asymmetric cyclization)2-Vinyl-2,3-dihydrobenzofurans
2-(3-Butenyl)phenolsCopper or silver catalystCyclization products
2-(3-Butenyl)phenolsModified Wessely oxidationBicyclo[2.2.2]octenones

This table presents a selection of research findings on the oxidative transformations of butenyl-substituted phenols.

Oxidative Dearomatization of Phenolic Substrates

Electrophilic Aromatic Substitution Patterns on the Phenolic Moiety

The phenolic moiety of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.comlibretexts.org The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. byjus.comsavemyexams.com This means that it increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org The activating nature of the hydroxyl group is due to its ability to donate electron density to the ring through resonance. byjus.com

The directing effect of the hydroxyl group means that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl group. byjus.commasterorganicchemistry.com In this compound, the 2-position is already occupied by the butenyl group. Therefore, electrophilic substitution is expected to occur primarily at the 4-position (para to the hydroxyl group) and the 6-position (ortho to the hydroxyl group).

The butenyl group is an alkyl group, which is also an activating, ortho-, para-director, albeit weaker than the hydroxyl group. savemyexams.com The combined directing effects of the hydroxyl and butenyl groups will influence the regioselectivity of electrophilic substitution reactions. The powerful directing effect of the hydroxyl group is generally dominant.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglkouniv.ac.in For phenols, these reactions often proceed under milder conditions than for benzene itself, due to the activating effect of the hydroxyl group. byjus.com For example, the halogenation of phenols can occur even in the absence of a Lewis acid catalyst. byjus.com

The table below outlines the expected directing effects of the substituents in this compound.

SubstituentTypeActivating/DeactivatingDirecting Effect
-OH (hydroxyl)Electron-donatingStrongly activatingOrtho, Para
-CH₂CH=CHCH₃ (2-butenyl)AlkylWeakly activatingOrtho, Para

This table summarizes the directing effects of the functional groups present in this compound in the context of electrophilic aromatic substitution.

Derivatization Strategies and Advanced Functionalization of 2 2 Butenyl Phenol

Regioselective Functionalization of Hydroxyl Groups

The hydroxyl group of 2-(2-butenyl)phenol is a prime site for regioselective functionalization, enabling the synthesis of a diverse range of derivatives. Key reactions include etherification, esterification, and silylation.

Etherification: The formation of ethers is a common strategy to modify the properties of phenols. This can be achieved through various methods, including the Williamson ether synthesis. For instance, this compound can be converted to its corresponding methyl ether. rsc.org Catalytic methods for etherification are also employed, offering efficient and selective transformations. rsc.orgorganic-chemistry.orgrsc.org

Esterification: Ester derivatives of this compound can be prepared through reaction with acylating agents like acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to facilitate the formation of the ester linkage.

Silylation: The hydroxyl group can be protected or modified by converting it into a silyl (B83357) ether. lookchem.com Silylation is a valuable technique in multi-step syntheses, offering a way to temporarily block the reactivity of the phenolic hydroxyl group while other transformations are carried out on the molecule. lookchem.comresearchgate.net For example, tert-butyldimethylsilyl (TBDMS) ethers are commonly used for this purpose. lookchem.com

These regioselective functionalizations of the hydroxyl group are fundamental for creating a wide array of this compound derivatives with tailored properties for applications ranging from polymer chemistry to synthetic organic chemistry. google.comgoogle.com

Table 1: Examples of Reagents for Regioselective Hydroxyl Group Functionalization

Reaction Type Reagent Class Specific Example
Etherification Alkyl Halides Methyl Iodide
Dialkyl Sulfates Dimethyl Sulfate
Esterification Acyl Halides Acetyl Chloride
Acid Anhydrides Acetic Anhydride

Chemical Modifications and Transformations of the Butenyl Side Chain

The butenyl side chain of this compound offers another handle for chemical modification, allowing for the introduction of diverse functionalities. Key transformations include oxidation, reduction, and metathesis.

Oxidation: The double bond in the butenyl side chain is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. For example, epoxidation of the double bond can lead to the formation of an oxirane ring. This transformation can be a precursor for further functionalization, such as the synthesis of epoxy-substituted phenols. google.com

Reduction: The double bond of the butenyl group can be hydrogenated to yield the corresponding saturated alkyl side chain, 2-butylphenol. This transformation is typically achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Metathesis: Olefin metathesis provides a powerful tool for modifying the butenyl side chain. Cross-metathesis with other olefins can be used to introduce new functional groups or alter the chain length. tandfonline.comrsc.orgresearchgate.net For example, cross-metathesis with a short-chain olefin could shorten the butenyl side chain. rsc.org Isomerizing metathesis can also be employed to shift the position of the double bond within the side chain, potentially leading to conjugation with the aromatic ring. rsc.org

These modifications of the butenyl side chain significantly expand the structural diversity of accessible derivatives from this compound, enabling the synthesis of compounds with a wide range of properties and potential applications.

Table 2: Key Transformations of the Butenyl Side Chain

Transformation Reagent/Catalyst Resulting Functional Group/Modification
Oxidation (Epoxidation) Peroxy acids (e.g., m-CPBA) Epoxide
Reduction (Hydrogenation) H₂, Pd/C Saturated alkyl chain (butyl)

Strategies for Introducing Complex Functionality via C-H Activation or Halogenation

Advanced synthetic methods such as C-H activation and halogenation provide direct routes to introduce complex functionality onto the aromatic ring of this compound.

C-H Activation: Directed ortho-metalation (DoM) and transition-metal-catalyzed C-H functionalization are powerful strategies for the regioselective introduction of substituents on the aromatic ring. nih.govnih.govsigmaaldrich.comsnnu.edu.cn By using a directing group, often derived from the phenolic hydroxyl group, it is possible to selectively activate and functionalize the C-H bonds at the ortho positions. nih.govbeilstein-journals.orgresearchgate.net For example, a transient directing group approach can be used to facilitate ortho-alkylation or arylation. snnu.edu.cn These methods allow for the construction of complex molecular architectures that would be challenging to access through traditional synthetic routes.

Halogenation: The aromatic ring of this compound can be halogenated to introduce chlorine or bromine atoms. google.com The reaction conditions, such as the solvent and temperature, can influence the degree and position of halogenation. youtube.com For instance, reaction with chlorine gas can lead to the formation of dichlorinated products, such as 4,6-dichloro-2-(2-butenyl)phenol. google.com These halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions. It has been noted that halogenation can initially occur at the double bond of the side chain, followed by ring substitution. Subsequent dehydrohalogenation can then regenerate the unsaturated side chain, leaving a halogenated nucleus. google.com

These advanced strategies provide efficient pathways to highly functionalized this compound derivatives, opening up new avenues for the synthesis of novel materials and molecules with specific properties.

Table 3: Methods for Introducing Functionality via C-H Activation and Halogenation

Strategy Method Potential Outcome
C-H Activation Directed ortho-Metalation (DoM) ortho-Alkylation, ortho-Arylation
Transition-Metal Catalysis ortho-Olefination researchgate.net

Development of Pre-Column Derivatization Methods for Analytical Applications

For the analysis of this compound and related phenolic compounds, particularly at low concentrations, pre-column derivatization is a crucial technique to enhance detectability and improve chromatographic separation in methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). epa.gov

The primary goal of pre-column derivatization is to attach a label to the phenolic hydroxyl group that imparts desirable analytical properties, such as strong UV absorbance or fluorescence. nkust.edu.twresearchgate.netresearchgate.netscirp.org This is particularly important for phenols that lack a strong chromophore or are not naturally fluorescent. researchgate.net

Several reagents have been developed for the pre-column derivatization of phenols:

Pentafluorobenzyl bromide (PFBBr): This reagent reacts with phenols to form pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD) in GC. epa.gov

Benzoyl chloride and its derivatives: Reagents like benzoyl chloride and 4-nitrobenzoyl chloride convert phenols into their corresponding benzoate (B1203000) esters, which have enhanced UV absorbance, facilitating their detection by HPLC-UV. scirp.orgresearchgate.net

Fluorescent labeling reagents: A variety of reagents containing fluorophores, such as 2-(9-carbazole)-ethyl-chloroformate (CEOC) and 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl), are used to create highly fluorescent derivatives for sensitive HPLC-fluorescence detection. researchgate.net The reaction conditions, including pH, temperature, and reaction time, are optimized to ensure complete and rapid derivatization. researchgate.netscirp.org

The development of these methods involves optimizing the derivatization reaction and the subsequent chromatographic separation to achieve baseline separation of the derivatized analytes from interfering peaks. researchgate.net These techniques are essential for the accurate and sensitive quantification of phenolic compounds in various matrices. nkust.edu.twjcsp.org.pknih.gov

Table 4: Common Pre-Column Derivatization Reagents for Phenol (B47542) Analysis

Reagent Analytical Technique Derivative Formed Detection Method
Pentafluorobenzyl bromide (PFBBr) GC Pentafluorobenzyl ether ECD epa.gov
Diazomethane GC Methyl ether (anisole) FID epa.gov
Benzoyl chloride HPLC Benzoate ester UV researchgate.net
4-Nitrobenzoyl chloride HPLC 4-Nitrobenzoate ester UV scirp.org
2-(9-Carbazole)-ethyl-chloroformate (CEOC) HPLC Carbazole-ethyl carbonate Fluorescence researchgate.net
3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) HPLC Quinoxalinone ester Fluorescence

Spectroscopic Characterization and Computational Chemistry Studies of 2 2 Butenyl Phenol Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules like 2-(2-butenyl)phenol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of the butenyl side chain and its position on the phenol (B47542) ring can be confirmed. youtube.comipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the butenyl group. The aromatic protons typically appear in the downfield region (around 6.7-7.2 ppm), with their splitting patterns revealing the ortho substitution pattern. The hydroxyl proton signal is often a broad singlet, its chemical shift being sensitive to solvent and concentration. The butenyl side chain protons would show distinct signals: vinylic protons adjacent to the double bond, allylic protons, and the terminal methyl group protons, each with characteristic chemical shifts and coupling patterns. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. nih.gov For this compound, distinct signals would be observed for the six aromatic carbons (with the carbon bearing the hydroxyl group and the carbon attached to the butenyl chain being key identifiers) and the four carbons of the butenyl side chain. chemicalbook.com The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the alkyl substituent. The chemical shift of the methylene (B1212753) carbon in the butenyl group is particularly useful for confirming the structure, a technique that has been applied to related prenylated phenols. researchgate.net Predicted ¹³C NMR data is available for the compound. guidechem.com

Table 1: Predicted NMR Data for this compound This table is based on computational predictions and typical values for similar structures.

Type Atom Predicted Chemical Shift (ppm) Key Features
¹H NMR Aromatic (C₃-H to C₆-H) 6.7 - 7.2 Complex splitting pattern indicative of ortho-substitution.
¹H NMR Phenolic (OH) 4.5 - 6.0 Broad singlet, variable shift.
¹H NMR Vinylic (=CH) 5.5 - 5.8 Multiplets, showing coupling to allylic and other vinylic protons.
¹H NMR Allylic (CH₂) 3.3 - 3.5 Doublet, coupled to adjacent vinylic proton.
¹H NMR Methyl (CH₃) 1.6 - 1.8 Doublet, coupled to adjacent vinylic proton.
¹³C NMR Aromatic (C-OH) 154 - 156 Downfield shift due to oxygen.
¹³C NMR Aromatic (C-C₄H₇) 125 - 128 Shift influenced by alkyl group.
¹³C NMR Vinylic (=CH) 125 - 135 Characteristic shifts for sp² carbons.
¹³C NMR Allylic (CH₂) ~30 Typical shift for allylic carbon.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively establish the proton-proton and proton-carbon correlations, respectively, providing unambiguous structural confirmation. redalyc.org

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₂O), the molecular weight is 148.20 g/mol . nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, forming a molecular ion ([M]⁺•) which then undergoes fragmentation. The mass spectrum of this compound would show a molecular ion peak at an m/z (mass-to-charge ratio) of 148. docbrown.info The fragmentation of phenols is often characterized by the loss of carbon monoxide (CO) and a hydrogen atom. youtube.com A key fragmentation pathway for alkylphenols involves the cleavage of the benzylic bond. For this compound, this would lead to the formation of a stable hydroxytropylium ion or a related resonance-stabilized cation. The fragmentation pattern provides a "fingerprint" that helps in identifying the compound. aip.orgaip.org The study of related compounds like lapachol (B1674495) (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone) shows that fragmentation of the butenyl side chain is a significant process. researchgate.net

Table 2: Potential Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
148 [C₁₀H₁₂O]⁺• Molecular Ion ([M]⁺•)
133 [C₉H₉O]⁺ Loss of a methyl radical (•CH₃) from the butenyl chain.
107 [C₇H₇O]⁺ Cleavage of the butenyl chain at the benzylic position.

More advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate specific fragment ions and subject them to further fragmentation, providing more detailed structural information. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tandfonline.comresearchgate.net The resulting spectra provide information about the functional groups present.

For this compound, the IR spectrum would prominently feature:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butenyl group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. The C=C stretch of the butenyl side chain would also be found in this region.

C-O Stretching: The phenolic C-O stretching vibration gives rise to a strong band around 1200-1260 cm⁻¹.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range are diagnostic of the substitution pattern on the benzene (B151609) ring. ijaemr.com

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring and the butenyl side chain. spectrabase.com Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and assign the vibrational frequencies, aiding in the interpretation of experimental spectra. tandfonline.comijaemr.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into the geometric, electronic, and dynamic properties of molecules that can be difficult to obtain through experiment alone.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the electronic structure of molecules. asianpubs.orgscispace.com These calculations can optimize the geometry of this compound, predict its spectroscopic properties, and describe its chemical reactivity. wisdomlib.orgresearchgate.net

By solving approximations of the Schrödinger equation, these methods can determine various molecular properties:

Optimized Geometry: Calculation of bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. ijsrst.com

Electronic Properties: Determination of the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can indicate regions of the molecule that are electron-rich (e.g., around the oxygen atom) and susceptible to electrophilic attack, versus electron-poor regions. ijaemr.com

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. ijsrst.com

Spectroscopic Parameters: Theoretical calculations are widely used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic transitions, which can then be compared with experimental data for validation. redalyc.orgijaemr.comwisdomlib.org

Studies on various phenol derivatives have demonstrated the high accuracy of DFT methods, such as B3LYP with basis sets like 6-31G(d) or larger, in predicting these properties. scispace.comijsrst.com

Table 3: Representative Quantum Chemical Data for Phenol Derivatives This table presents typical data obtained from DFT calculations on substituted phenols and is illustrative for the this compound system.

Parameter Typical Calculated Value/Finding Significance
HOMO-LUMO Energy Gap ~5-6 eV Indicates chemical reactivity and kinetic stability. ijaemr.com
Dipole Moment 2-5 Debye Measures the overall polarity of the molecule. asianpubs.org
Bond Dissociation Enthalpy (O-H) ~85-90 kcal/mol Relates to antioxidant activity.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

For this compound, MD simulations could be used to:

Explore Conformational Space: The butenyl side chain has rotational freedom, and MD simulations can map the accessible conformations and the energy barriers between them.

Analyze Solvation: Simulate the behavior of the molecule in different solvents (e.g., water, lipids) to understand how it is solvated and how the solvent affects its conformation.

Study Intermolecular Interactions: Model the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) between this compound and other molecules. nih.gov For example, simulations could explore its interaction with cell membranes or proteins, which is governed by the interplay between the hydrophilic phenol head and the hydrophobic butenyl tail. nih.gov

Recent studies have utilized MD simulations, including advanced techniques like umbrella sampling, to quantify the binding energies and diffusion kinetics of phenolic compounds with proteins, offering insights relevant to their behavior in complex systems. nih.gov

Predictive Modeling of Reaction Pathways and Selectivity

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the reaction pathways and selectivity of substituted phenols like this compound. pku.edu.cn These theoretical models allow for the quantitative analysis of complex organic reactions, providing deep insights into transition state structures, reaction kinetics, and thermodynamic stabilities of intermediates and products. pku.edu.cnrsc.org By calculating the energy profiles of various potential reaction routes, researchers can forecast the most likely outcomes and understand the factors that govern selectivity.

A primary reaction relevant to the synthesis and reactivity of this compound is the Claisen rearrangement of aryl allyl ethers, which are its direct precursors. pku.edu.cn Computational studies have been extensively used to understand the regioselectivity of this acs.orgacs.org-sigmatropic rearrangement. nsf.gov The selectivity—whether the allyl group migrates to the ortho or para position, and in the case of unsymmetrical aryl ethers, to which of the two ortho carbons (C2 or C6)—is influenced by both steric and electronic factors. nsf.gov

Predictive models can calculate the Gibbs free energy of activation (ΔG‡) for competing pathways. For instance, in unsymmetrical aryl propargyl ethers, a related system, DFT calculations have been employed to predict the regioselectivity of the rearrangement. nsf.gov The pathway with the lower activation energy barrier is kinetically favored, thus predicting the major product. acs.org Studies have shown that the electronic nature of substituents on the phenyl ring can override steric effects in determining regioselectivity. nsf.gov For example, substrates with electron-withdrawing groups often favor reaction at the more sterically accessible ortho position. nsf.gov

The data below, based on computational investigations of related substituted aryl ethers, illustrates how DFT calculations predict regioselectivity by comparing the activation energy barriers for rearrangement to the two different ortho positions (C2 and C6).

Table 1: Predicted Regioselectivity in Claisen Rearrangement via Calculated Free Energy Barriers (kcal/mol)

Substrate Pathway Calculated ΔG‡ (kcal/mol) Predicted Selectivity
Substrate A (Hypothetical) Rearrangement to C2 29.1 Favors C6
Rearrangement to C6 27.2
Substrate B (Hypothetical) Rearrangement to C2 32.1 High Selectivity for C6
Rearrangement to C6 29.7

This table is generated based on findings for analogous systems to illustrate the predictive methodology. Data derived from studies on aryl propargyl ethers. nsf.gov

Beyond the initial rearrangement, computational models are crucial for predicting the outcomes of subsequent reactions of this compound, most notably intramolecular cyclization. The phenolic hydroxyl group and the butenyl side chain can react to form heterocyclic products such as dihydrobenzofurans or benzopyrans. researchgate.netmdpi.com Predictive modeling helps to elucidate the mechanisms of these catalyst-mediated cyclizations. For example, the iodoenolcyclization of this compound using an I2-SnCl4 mixture can be modeled to understand the formation of 3-iodo-2-methylbenzopyran. mdpi.com Similarly, calculations can predict how different catalysts, such as those based on copper or silver, direct the cyclization pathway, with silver perchlorate (B79767) (AgClO4) showing high efficiency for converting 2-allylphenols into 2,3-dihydro-2-methylbenzofuran. researchgate.net

These computational approaches typically involve locating the transition state structures for each potential step and calculating their relative energies using methods like B3LYP with basis sets such as 6-31G(d). acs.org The influence of the solvent can also be incorporated into these models to better reflect experimental conditions. acs.org The resulting energy profiles provide a detailed map of the reaction landscape, allowing for the rational design of synthetic strategies to achieve desired product selectivity.

Applications and Role of 2 2 Butenyl Phenol in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Relevant Heterocyclic Compounds (e.g., Chromans, Dihydrobenzofurans)

2-(2-Butenyl)phenol is a crucial starting material for the synthesis of various heterocyclic compounds, particularly chromans and dihydrobenzofurans, which are core structures in many biologically active molecules.

The intramolecular cyclization of this compound and its derivatives is a common strategy to construct these heterocyclic rings. For instance, palladium(II)-catalyzed cyclization of 2-(trans-2-butenyl)phenol yields 2-vinyl-2,3-dihydrobenzofuran. oup.com This product can then undergo further reactions with nucleophiles in the presence of a palladium(0) catalyst to introduce additional functional groups. oup.com Similarly, the reaction of 2-(3-methyl-2-butenyl)phenol with palladium(II) chloride can lead to the formation of 2,2-dimethylchromene and 2,2-dimethyl-4-methoxychroman, which are six-membered heterocyclic compounds. capes.gov.br The regioselectivity of this cyclization, determining whether a five-membered (dihydrobenzofuran) or six-membered (chroman) ring is formed, can be influenced by the reaction conditions, such as the presence of sodium carboxylates. capes.gov.br

Furthermore, iodoenolcyclization of this compound using an iodine-tin tetrachloride mixture provides a route to 3-iodo-2-methylbenzopyran, another important heterocyclic intermediate. mdpi.com The synthesis of various substituted chromans has also been achieved starting from phenols and allylic chlorides, proceeding through an o-allylic phenol (B47542) intermediate which then cyclizes to form the chroman ring. kirj.ee

The versatility of this compound as a precursor is highlighted by its use in palladium-catalyzed carboalkoxylation reactions to produce functionalized 2,3-dihydrobenzofurans. nih.gov This method allows for the coupling of 2-allylphenol (B1664045) derivatives with aryl triflates, generating a diverse range of substituted dihydrobenzofurans with good yields and diastereoselectivity. nih.gov

Starting MaterialCatalyst/ReagentProduct(s)Reference
2-(trans-2-Butenyl)phenolPalladium(II) catalyst2-Vinyl-2,3-dihydrobenzofuran oup.com
2-(3-Methyl-2-butenyl)phenolPalladium(II) chloride2,2-Dimethylchromene, 2,2-Dimethyl-4-methoxychroman capes.gov.br
This compoundIodine-SnCl4 mixture3-Iodo-2-methylbenzopyran mdpi.com
2-Allylphenol derivativesPalladium catalyst, Aryl triflatesFunctionalized 2,3-dihydrobenzofurans nih.gov

Intermediates in Natural Product Total Synthesis

The structural framework provided by this compound is a key feature in the total synthesis of several natural products. Its ability to undergo various cyclization and functionalization reactions makes it an ideal intermediate for constructing complex molecular architectures found in nature.

One notable application is in the synthesis of (S)-(+)-tremetone, where an asymmetric cyclization of a substituted 2-(trans-2-butenyl)phenol is a key step. oup.com Although the enantioselectivity of this particular reaction was modest, it demonstrates the potential of using this precursor for chiral natural product synthesis.

The synthesis of isoflavonoids, a class of phenolic compounds with diverse biological activities, can also involve intermediates derived from prenylated phenols. rsc.org For example, the synthesis of lupisoflavone (B608697) involved the Sonogashira coupling of an iodoisoflavone with 2-methyl-3-butyn-2-ol, followed by reduction to introduce a prenyl group, a close relative of the butenyl group. rsc.org

Furthermore, the oxidative cyclization of o-alkenylphenols is a biomimetic process that mimics the biosynthesis of certain lignans. oup.com This type of reaction, often proceeding through a quinonemethide intermediate, can be used to construct complex natural products like carpanone. oup.com

Utilization in the Preparation of Pharmaceutical and Industrial Intermediates

The reactivity of this compound makes it a valuable intermediate in the synthesis of various pharmaceutical and industrial compounds. The phenolic hydroxyl group and the butenyl side chain offer multiple sites for chemical modification, allowing for the creation of a wide range of derivatives with potential applications.

For instance, halogenated derivatives of this compound, such as 4,6-dichloro-2-(2-butenyl)phenol, can be polymerized to form hard, clear polymeric materials suitable for coating compositions. google.com These halogenated phenols can also be used to prepare phenoxyacetic acids with potential insecticidal, herbicidal, and fungicidal properties. google.com

The compound and its derivatives are also used in the synthesis of more complex molecules with potential pharmaceutical applications. For example, 2-(3-methyl-2-butenyl)phenol is a key intermediate in the synthesis of 1,1-dimethyl-4-indanol derivatives, which are being explored as analogs of anti-HIV agents. tandfonline.com Additionally, substituted phenol compounds derived from butenylated phenols have been investigated for their potential use in anesthesia and sedation. google.com

The synthesis of 2-[4-(3-methyl-2-butenyl)phenyl]propionic acid, an analgesic and anti-inflammatory drug, utilizes a derivative of this compound as a key intermediate. oup.com This highlights the importance of this class of compounds in the development of new therapeutic agents.

Application AreaExample Intermediate/ProductReference
PolymersHard, clear polymeric materials from 4,6-dichloro-2-(2-butenyl)phenol google.com
AgrochemicalsPhenoxyacetic acids with herbicidal/fungicidal properties google.com
Pharmaceuticals1,1-Dimethyl-4-indanol derivatives (anti-HIV analogs) tandfonline.com
PharmaceuticalsSubstituted phenols for anesthesia/sedation google.com
Pharmaceuticals2-[4-(3-Methyl-2-butenyl)phenyl]propionic acid (analgesic) oup.com

Design and Engineering of Advanced Phenolic Architectures for Specific Chemical Functions

The inherent reactivity of this compound allows for its use in the design and engineering of advanced phenolic architectures with tailored chemical functions. By strategically modifying the phenol ring and the butenyl side chain, chemists can create novel molecules with specific properties for various applications.

Phenolic compounds are known for their antioxidant properties, and the introduction of a butenyl group can modulate this activity. cymitquimica.com The butenyl side chain can also serve as a handle for further functionalization, allowing for the attachment of other chemical moieties to create multifunctional molecules.

The ability to control the cyclization of this compound to form either five- or six-membered rings provides a powerful tool for creating diverse molecular scaffolds. capes.gov.br This control over ring size is crucial in designing molecules that can interact with specific biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(2-Butenyl)phenol, and how can reaction parameters be optimized for higher yields?

  • Answer : The synthesis of this compound typically involves alkylation of phenol with 2-butenyl halides or allylation via Claisen rearrangement. Optimization can be achieved by:

  • Varying catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids) to enhance regioselectivity .
  • Adjusting solvent polarity (e.g., toluene vs. DMF) to control reaction kinetics.
  • Modifying temperature (80–120°C) to balance reaction rate and side-product formation.
  • Example: Allylation of phenol derivatives under inert atmospheres has been shown to reduce oxidation byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR :
  • Aromatic protons (δ 6.8–7.2 ppm), butenyl protons (δ 5.2–5.8 ppm for vinyl H; δ 3.3–3.7 ppm for CH₂ adjacent to phenol) .
  • FT-IR :
  • O-H stretch (~3200 cm⁻¹), C=C stretch (~1650 cm⁻¹) .
  • Mass Spectrometry (EI-MS) :
  • Molecular ion peak at m/z 148 (C₁₀H₁₂O⁺) .
  • X-ray Crystallography : For structural confirmation, as demonstrated in analogous phenolic compounds .

Q. What are the known acute toxicity profiles of this compound, and what safety protocols are recommended during laboratory handling?

  • Answer : Limited toxicity data exist for this compound, but analogous alkylphenols suggest:

  • Acute Toxicity : Potential skin/eye irritation; LD₅₀ (oral, rat) estimated >500 mg/kg based on biphenyl derivatives .
  • Safety Protocols :
  • Use PPE (gloves, goggles, lab coats) to avoid dermal contact .
  • Conduct reactions in fume hoods to prevent inhalation of vapors.
  • Store waste separately for professional disposal .

Advanced Research Questions

Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound derivatives in biological systems?

  • Answer : SAR studies should focus on:

  • Substituent Modification : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenol ring or butenyl chain to assess effects on bioactivity .
  • Biological Assays : Test derivatives against target enzymes (e.g., oxidoreductases) using kinetic assays. For example, fluorescence-based assays for antioxidant activity .
  • Computational Modeling : Pair experimental data with DFT calculations to predict binding affinities .

Q. What strategies are recommended for resolving contradictions in reported data on the environmental persistence of this compound?

  • Answer : Systematic approaches include:

  • Meta-Analysis : Apply EPA’s literature review framework (e.g., keyword searches in PubMed, SciFinder) to identify gaps and biases .
  • Standardized Testing : Conduct OECD 301/302 biodegradation assays under controlled conditions (pH, microbial activity).
  • Interlaboratory Validation : Compare results across labs using identical protocols to isolate methodological discrepancies .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in catalytic processes?

  • Answer :

  • Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., metal oxides) to study adsorption/desorption kinetics.
  • Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., electrophilic substitution) .
  • QSPR Models : Corrate electronic parameters (HOMO/LUMO, Fukui indices) with experimental reactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.